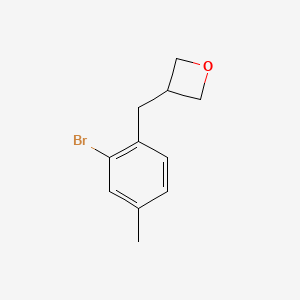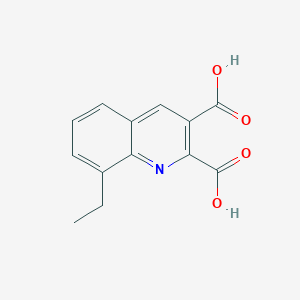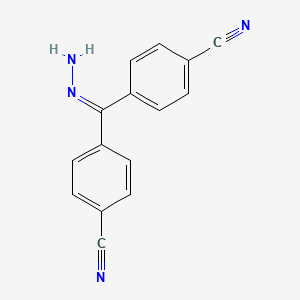
4-Chloro-5,8-difluoro-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N and a molecular weight of 241.66 g/mol . This compound is primarily used in research and has applications in various scientific fields. It is characterized by the presence of chlorine, fluorine, and propyl groups attached to a quinoline ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline involves several steps, typically starting with the quinoline ring formation followed by the introduction of chlorine, fluorine, and propyl groups. The synthetic route may include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of Chlorine and Fluorine: Halogenation reactions using reagents like chlorine gas and fluorine sources under controlled conditions.
Addition of Propyl Group: Alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Análisis De Reacciones Químicas
4-Chloro-5,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or amines, forming substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Chloro-5,8-difluoro-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
4-Chloro-5,8-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the fluorine and propyl groups, leading to different chemical properties and reactivity.
5,8-Difluoroquinoline: Lacks the chlorine and propyl groups, affecting its biological activity and applications.
2-Propylquinoline: Lacks the chlorine and fluorine groups, resulting in different chemical behavior.
The presence of chlorine, fluorine, and propyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Propiedades
Número CAS |
1156277-54-1 |
|---|---|
Fórmula molecular |
C12H10ClF2N |
Peso molecular |
241.66 g/mol |
Nombre IUPAC |
4-chloro-5,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |
Clave InChI |
SVBUQYIRNZLAAL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)




![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)


![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
